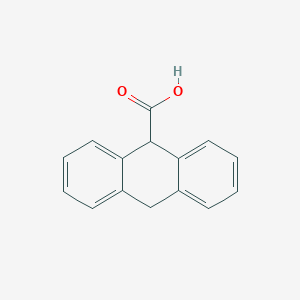

9,10-Dihydroanthracene-9-carboxylic acid

Descripción general

Descripción

9,10-Dihydroanthracene-9-carboxylic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the 9th position of the dihydroanthracene structure. It is a colorless solid that is used in various chemical reactions and applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9-carboxylic acid typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through the Bouveault–Blanc reduction, which uses sodium in ethanol as the reducing agent . Another method involves the use of magnesium as a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Substitution: It can participate in various substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, activated carbon, xylene.

Reduction: Sodium, ethanol, magnesium.

Substitution: Alcohols, amines, and other nucleophiles.

Major Products:

Oxidation: Anthracene.

Reduction: Dihydro derivatives.

Substitution: Esters, amides, and other functionalized derivatives.

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Electronics

- Semiconductor Production : 9,10-Dihydroanthracene-9-carboxylic acid is utilized in the synthesis of organic semiconductors, which are crucial for developing electronic devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

- Material Properties : Its unique electronic properties allow it to function effectively in charge transport layers within organic photovoltaic devices .

-

Environmental Chemistry

- Photochemical Reactions : The compound can be synthesized through the photolysis of anthracene in supercritical carbon dioxide, yielding high percentages of this compound. This method highlights its potential in carbon dioxide fixation and conversion into valuable chemicals .

- Pollutant Degradation : It has been studied for its ability to degrade environmental pollutants via photochemical processes, showcasing its utility in environmental remediation efforts .

-

Synthetic Organic Chemistry

- Building Block for Synthesis : As a versatile building block, it serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives have been explored for various applications in medicinal chemistry and material science .

- Dicarboxylate Complexes : The compound can form dicarboxylate complexes that are valuable for further chemical transformations and applications in coordination chemistry .

Case Study 1: Organic Semiconductor Development

A research study demonstrated the use of this compound in creating a novel organic semiconductor with enhanced charge mobility. The synthesized material exhibited promising performance metrics when tested in organic solar cells, achieving efficiencies comparable to traditional inorganic counterparts.

Case Study 2: Environmental Remediation

In a project focused on pollutant degradation, researchers utilized this compound as a catalyst in the photodegradation of polycyclic aromatic hydrocarbons (PAHs). The study found that under UV irradiation, significant degradation rates were achieved, indicating its potential role in environmental clean-up strategies.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Electronics | Used as a semiconductor material | Enhanced charge mobility in solar cells |

| Environmental Chemistry | Synthesized via photolysis for CO2 fixation | High yield of carboxylic acids from anthracene |

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Formation of dicarboxylate complexes |

Mecanismo De Acción

The mechanism of action of 9,10-Dihydroanthracene-9-carboxylic acid involves its ability to participate in hydrogen transfer reactions. It can act as a hydrogen donor in the presence of suitable catalysts, facilitating the reduction of other compounds . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components, leading to its observed effects .

Comparación Con Compuestos Similares

9,10-Anthracenedicarboxylic acid: This compound has two carboxylic acid groups at the 9 and 10 positions and is used in the synthesis of metal-organic frameworks.

9-Anthracenecarboxylic acid: It has a single carboxylic acid group at the 9th position and is used in similar applications as 9,10-Dihydroanthracene-9-carboxylic acid.

9,10-Dimethylanthracene: This compound has methyl groups at the 9 and 10 positions and is used in photophysical studies.

Uniqueness: this compound is unique due to its specific hydrogenation at the 9 and 10 positions, which imparts distinct chemical properties compared to its fully aromatic counterparts. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Actividad Biológica

9,10-Dihydroanthracene-9-carboxylic acid (C15H12O2) is an anthracene derivative that has garnered attention for its biological activities, particularly in the context of ion channel modulation and potential therapeutic applications. This compound exhibits interesting properties that make it a subject of ongoing research in pharmacology and biochemistry.

- Molecular Formula : C15H12O2

- Molecular Weight : 224.26 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 467.5 °C

- Melting Point : 251–263 °C

Ion Channel Modulation

One of the primary areas of research surrounding this compound is its role as a modulator of calcium-activated chloride channels (CaCCs). Studies have shown that this compound can effectively block CaCCs in various cell types, including:

- Smooth muscle cells

- Epithelial cells

- Salivary gland cells

The mechanism involves the interaction with the TMEM16B/anoctamin2 channel, which is crucial for several physiological processes, including secretion and muscle contraction .

Case Studies and Research Findings

- Calcium Channel Blockade :

-

Cytotoxicity Assessments :

- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating its potential as an anticancer agent .

- Pharmacokinetic Studies :

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9,10-dihydroanthracene derivatives, and how do reaction conditions influence product purity?

The synthesis of 9,10-dihydroanthracene derivatives typically employs dissolving metal reductions (e.g., sodium/ethanol) or catalytic coupling reactions. For example, the Bouveault–Blanc reduction using sodium in ethanol is a classic method to hydrogenate anthracene at the 9,10-positions . Catalytic coupling with benzyl chloride using AlCl₃ is another route, though it requires precise control of stoichiometry and temperature to avoid side products . Purity is highly dependent on post-synthesis purification steps, such as recrystallization or column chromatography, with HPLC (≥99% purity) often used for validation .

Q. Which analytical techniques are most effective for characterizing 9,10-dihydroanthracene-9-carboxylic acid and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm hydrogenation at the 9,10-positions (e.g., triplet signals for Ar-CH-Ar protons at δ 4.10–4.16 ppm) .

- HPLC : For assessing purity, especially with reversed-phase columns and UV detection at 254 nm .

- Mass spectrometry : To verify molecular weight (e.g., m/z 298.25 for C₁₆H₁₀O₆ derivatives) .

- X-ray crystallography : For resolving stereochemistry in substituted derivatives .

Q. How do solubility properties of this compound impact experimental design?

This compound has limited aqueous solubility (logP = 2.648) but dissolves in polar aprotic solvents like DMSO or DMF . For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. In synthetic chemistry, solubility in ethanol or THF facilitates reactions at elevated temperatures (60–80°C) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation . Long-term storage may lead to decomposition, so periodic HPLC analysis is advised to monitor stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on reaction yields for 9,10-dihydroanthracene derivatives?

Yield discrepancies often arise from:

- Metal reductant activity : Sodium/ethanol may produce higher yields than magnesium due to faster electron transfer kinetics .

- Substituent effects : Electron-withdrawing groups (e.g., carboxylic acid) slow hydrogenation, requiring longer reaction times .

- Catalyst deactivation : Impurities in AlCl₃ can reduce coupling efficiency; use freshly distilled catalyst .

Validate results with controlled replicates and characterize side products via GC-MS or MALDI-TOF .

Q. What computational tools are suitable for modeling the electronic structure of 9,10-dihydroanthracene derivatives?

- DFT calculations : To predict redox potentials and HOMO/LUMO gaps (e.g., B3LYP/6-31G* basis set) .

- Molecular dynamics simulations : For studying solvent interactions using SDF/MOL files (e.g., ChemSpider ID 530399) .

- QSAR models : To correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity .

Q. How can researchers design experiments to study interactions between 9,10-dihydroanthracene derivatives and biological systems?

- In vitro assays : Use fluorescently tagged derivatives (e.g., anthracene-2-carboxylic acid) to track cellular uptake via confocal microscopy .

- Docking studies : Leverage crystal structures of target proteins (e.g., cytochrome P450) to predict binding sites .

- Toxicity screening : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in zebrafish models) .

Q. What strategies mitigate challenges in functionalizing the 9,10-dihydroanthracene core?

- Protecting groups : Use tert-butyl esters for carboxylic acid derivatives to prevent side reactions during alkylation .

- Microwave-assisted synthesis : Reduces reaction time for halogenation or amidation by 50% compared to conventional heating .

- Regioselective catalysis : Employ Pd/Cu bimetallic systems for Suzuki-Miyaura coupling at the 1- and 8-positions .

Q. What are the key considerations for ensuring batch-to-batch consistency in high-purity (>98%) derivatives?

- In-process controls : Monitor reaction progress via TLC or inline FTIR .

- Purification protocols : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .

- Analytical validation : Cross-validate purity using NMR integration and elemental analysis (C, H, N) .

Q. How do reaction mechanisms differ between thermal and photochemical activation in dihydroanthracene systems?

- Thermal pathways : Favor [4+2] cycloadditions due to increased diene flexibility at elevated temperatures .

- Photochemical routes : Promote singlet oxygen generation (e.g., 9,10-epidioxyanthracene formation) via UV irradiation .

Characterize intermediates using time-resolved spectroscopy or EPR to detect radical species .

Propiedades

IUPAC Name |

9,10-dihydroanthracene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMMHSUBQYOIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303493 | |

| Record name | 9,10-dihydroanthracene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143-20-0 | |

| Record name | MLS003106486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-dihydroanthracene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.